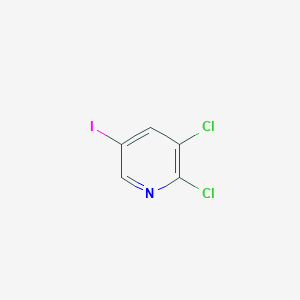

2,3-Dichloro-5-iodopyridine

Cat. No. B1321507

Key on ui cas rn:

97966-01-3

M. Wt: 273.88 g/mol

InChI Key: XSHFSZAXOOQKQS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04517368

Procedure details

A 100 ml 3-necked round bottom flask, fitted with a condenser topped with a N2 inlet, a mechanical stirrer and a thermometer, was charged with 17.2 g (0.0673 mole) of 3-chloro-2-hydroxy-5-iodopyridine, 14.85 g (0.0713 mole) of PCl5, and 1 ml (1.68 g; 0.0109 mole) of POCl3. The reaction mixture, containing solids, was slowly stirred and slowly heated to 130° C. The reaction mixture was stirred under N2 for 5 hours after which it was cooled to room temperature and allowed to stand overnight. The reaction mixture was cautiously poured into crushed ice and allowed to stand for 1 hour. Methylene chloride (200 ml) was added to the reaction mixture to dissolve the solids present in it. The layers was separated and the organic phase was washed with dilute base, water and saturated NaCl. After drying over anhydrous MgSO4 and filtration, the solvent was evaporated leaving 11.8 g of a yellow solid. The solid was recrystallized from methanol resulting in 6.60 g of solid that had spectral and physical properties identical to the product obtained in Example 1, STEP D.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([I:8])[CH:7]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:11].O=P(Cl)(Cl)Cl>C(Cl)Cl>[Cl:11][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([I:8])=[CH:5][N:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17.2 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC=C(C1)I)O

|

|

Name

|

|

|

Quantity

|

14.85 g

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=P(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was slowly stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 100 ml 3-necked round bottom flask, fitted with a condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

topped with a N2 inlet, a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture, containing solids

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred under N2 for 5 hours after which it

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was cautiously poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

into crushed ice

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand for 1 hour

|

|

Duration

|

1 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the solids present in it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with dilute base, water and saturated NaCl

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over anhydrous MgSO4 and filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC=C(C=C1Cl)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.8 g | |

| YIELD: CALCULATEDPERCENTYIELD | 64% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |